molecular formula C12H12BrNO2 B1384644 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one CAS No. 2227272-50-4

5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one

Cat. No. B1384644
M. Wt: 282.13 g/mol
InChI Key: HGNQCSVHCAGAAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one, commonly referred to as 5-Bromo-2-THF-isoindolin-1-one (5-BTI) is an organic compound with a wide range of scientific applications. It is a heterocyclic compound containing both nitrogen and bromine atoms. 5-BTI is a versatile compound that can be used for various scientific research applications. It is used in the synthesis of various organic compounds, in the study of molecular structures, and in the development of new drugs.

Scientific Research Applications

Prodrug System for Hypoxic Tissues

5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one has potential in developing prodrug systems. In a study by Parveen et al. (1999), a related compound, 5-bromoisoquinolin-1-one, was used to develop a bioreductively activated prodrug system. This system, using the 2-nitroimidazol-5-ylmethyl unit, efficiently released the 5-bromoisoquinolin-1-one under biomimetic reduction, showing potential for targeted drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).

Synthesis of Functionalized Nitroxides

Micallef et al. (1999) explored the synthesis of functionalized precursors to stable tetraalkylisoindoline nitroxides, utilizing derivatives of 5-bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one. Their method involved oxidative debenzylation and bromination, leading to the production of brominated isoindolines and their subsequent oxidation to nitroxides. This research contributes to the development of materials with potential applications in magnetic resonance imaging (MRI) and other fields (Micallef, Bott, Bottle, Smith, White, Matsuda, & Iwamura, 1999).

Catalytic Reaction for Structural Formation

Aman et al. (2021) developed a novel synthetic pathway utilizing compounds related to 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one. Their research focused on a Co-catalyzed cyclization reaction of 2-bromobenzamides with carbodiimides to form 3-(imino)isoindolin-1-ones. This method demonstrated the ability to tolerate various substituents, providing a new route for synthesizing complex molecular structures (Aman, Huang, Liu, Tsai, Kim, Hsieh, & Chuang, 2021).

Protein Labeling and Biorthogonal Reactions

Ros et al. (2020) conducted research on 3-bromo-1,2,4,5-tetrazine, a compound with structural relevance to 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one. They successfully synthesized 3-bromo-1,2,4,5-tetrazine using an oxidant- and metal-free method. This compound was used for chemoselective protein labeling, showcasing its application in biorthogonal reactions for therapeutic and diagnostic purposes (Ros, Bellido, Verdaguer, Ribas de Pouplana, & Riera, 2020).

Synthesis of Isoindoline Derivatives

Chen et al. (2014) synthesized a series of 3-(1H-indol-3-yl)isoindolin-1-one derivatives, which are structurally similar to 5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one. They employed a catalyst-free, environmentally-friendly method, highlighting the compound's potential in green chemistry (Chen, Lei, & Hu, 2014).

properties

IUPAC Name

5-bromo-2-(oxolan-3-yl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-9-1-2-11-8(5-9)6-14(12(11)15)10-3-4-16-7-10/h1-2,5,10H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNQCSVHCAGAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CC3=C(C2=O)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(tetrahydrofuran-3-yl)isoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.